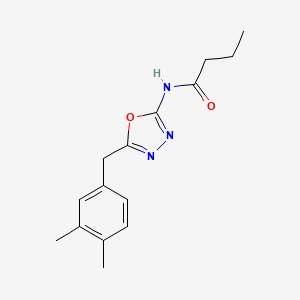

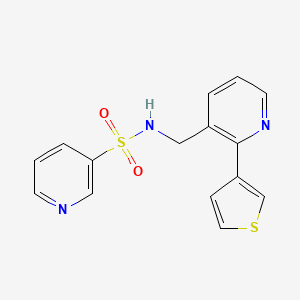

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

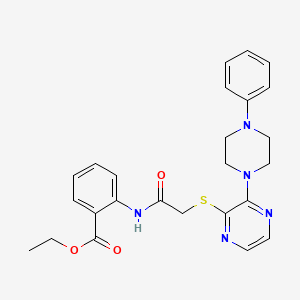

The compound “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 3,4-dimethylbenzyl group suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with two methyl groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, the 3,4-dimethylbenzyl group, and the butyramide group would each contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place . The oxadiazole ring, in particular, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Synthesis and Biological Activity

A study on the synthesis and cytotoxicity of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from specific derivatives highlighted their in-vitro cytotoxic potential against various human cancer cell lines. The synthesized compounds underwent DNA binding studies, which suggest their potential for therapeutic applications in cancer treatment (Purohit, Prasad, & Mayur, 2011).

Another investigation focused on novel 1,3,4-oxadiazole analogues as potent antimicrobial and antitubercular agents. These compounds were synthesized and characterized for their drug-likeness and molecular properties, displaying pronounced activity against Mycobacterium tuberculosis, highlighting their potential as oral bioavailable drugs or leads (Ahsan et al., 2011).

Pharmacological Evaluation

Research on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives evaluated their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study provides insight into the therapeutic potential of these compounds across various pharmacological activities (Faheem, 2018).

Insecticidal Activity and SAR

A study on the synthesis, insecticidal activity, and structure-activity relationship (SAR) of anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed that some compounds exhibited significant insecticidal activities against Plutella xylostella. This research suggests the potential of these compounds in developing new insecticidal agents (Qi et al., 2014).

Molecular Docking and Anticancer Activity

The discovery of a long-acting, peripherally selective inhibitor of catechol-O-methyltransferase (COMT) through the replacement of the pyrazole core with a 1,2,4-oxadiazole ring in novel nitrocatechol-substituted heterocycles indicates the importance of structural modification in enhancing the duration of COMT inhibition and reducing toxicity. This compound, currently under clinical evaluation for Parkinson's disease treatment, showcases the potential of oxadiazole derivatives in therapeutic applications (Kiss et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-4-5-13(19)16-15-18-17-14(20-15)9-12-7-6-10(2)11(3)8-12/h6-8H,4-5,9H2,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSPKVIYEOEKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)CC2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B2840528.png)

![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)

![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)

![2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione](/img/structure/B2840540.png)

![2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid](/img/structure/B2840541.png)